molecular formula C11H17NO2 B2873314 1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2224238-16-6

1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2873314
CAS No.: 2224238-16-6
M. Wt: 195.262
InChI Key: BEVQIFRXMJXCEN-UHFFFAOYSA-N
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Description

1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring, an oxolane ring, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of oxolane derivatives with pyrrolidine and propenone precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have similar reactivity and applications.

    Oxolane Derivatives: Compounds containing the oxolane ring, which exhibit similar chemical behavior.

    Propenone Derivatives: Compounds with the propenone group, used in similar synthetic and research contexts.

Uniqueness

1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of the pyrrolidine, oxolane, and propenone groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that may not be achievable with simpler compounds.

Properties

IUPAC Name

1-[3-(oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12-6-5-9(8-12)10-4-3-7-14-10/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVQIFRXMJXCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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